molecular formula C13H14N2 B1601557 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 56062-59-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No. B1601557
CAS RN: 56062-59-0
M. Wt: 198.26 g/mol
InChI Key: BOHSMHNKEIRAEH-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is likely to be a bicyclic compound with a benzyl group and a carbonitrile group attached. The “azabicyclo[3.1.0]hexane” part suggests a bicyclic structure with a nitrogen atom incorporated in it .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a bicyclic ring system containing a nitrogen atom (aza-), a benzyl group (benzyl-), and a carbonitrile group (-carbonitrile). The “[3.1.0]” in “azabicyclo[3.1.0]hexane” refers to the number of atoms in the three parts of the bicycle, excluding the atoms at the bridgeheads .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonitrile and benzyl groups, as well as the nitrogen in the ring. The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis, reduction, or nucleophilic addition. The benzyl group could participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonitrile group could increase its polarity and potentially its boiling point. The bicyclic structure could influence its conformational stability .

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and reactivity. If it’s intended to be a drug or a ligand, studies could also focus on its interactions with its target and its potential therapeutic effects .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHSMHNKEIRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480140
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

CAS RN

56062-59-0
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine (32.25 g, 85.2 mmol) was dissolved in benzene (800 ml), cooled to -10°, and treated with sodium hexamethyldisilazide (170 ml of a 1M solution in tetrahydrofuran, 170 mmol). After 2 hours, the reaction mixture was quenched with saturated ammonium chloride solution, and the mixture was extracted three times with methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. Chromatographic purification (eluant: 4:1 hexane:ethyl acetate) gave the title product as a yellow oil (8.23 g, 41.5 mmol, 49% yield. 1H NMR (CDCl3): 7.26 (m, 5H), 3.59 (s, 2H), 3.11 (d, J=9 Hz, 1H), 2.94 (d, J=9 Hz, 1H), 2.54 (d, J=9 Hz, 1H), 2.47 (dd, J=10, 4 Hz, 1H), 2.03 (m, 1H), 1.57 (m, 1H), 1.10 (dd, J=8, 5 Hz, 1H).
Name
N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine
Quantity
32.25 g
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800 mL
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solution
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Yield
49%

Synthesis routes and methods II

Procedure details

Name
CS(=O)(=O)CC(CN(CCC#N)Cc1ccccc1)S(C)(=O)=O
Quantity
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Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
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3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
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3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
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